
(R)-Cinacalcet-D3
Descripción general
Descripción
(R)-Cinacalcet-D3 is a useful research compound. Its molecular formula is C22H22F3N and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-Cinacalcet-D3 is a potent calcimimetic compound that acts as an allosteric agonist of the calcium-sensing receptor (CaSR), primarily influencing parathyroid hormone (PTH) secretion. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.
Cinacalcet, including its (R)-D3 variant, enhances the sensitivity of CaSR to extracellular calcium levels. When CaSR is activated, it leads to:
- Inhibition of PTH Secretion : The activation of CaSR on parathyroid cells reduces PTH secretion through G-protein coupled receptor pathways, specifically inhibiting cAMP accumulation and stimulating phosphoinositide signaling pathways .
- Calcium Homeostasis : By mimicking calcium's action, cinacalcet helps maintain serum calcium levels within a normal range, which is crucial in conditions such as primary and secondary hyperparathyroidism .
Clinical Studies
-
Effectiveness in Chronic Kidney Disease :
- A randomized controlled trial demonstrated that cinacalcet significantly reduced intact PTH (iPTH) levels in patients with severe secondary hyperparathyroidism (SHPT) undergoing hemodialysis. The treatment resulted in an 80% success rate in achieving target iPTH levels compared to 13% in the control group .
- Over a 24-week follow-up, patients treated with cinacalcet showed significant reductions in serum calcium, phosphate, and FGF-23 levels, indicating improved management of mineral bone disorder associated with chronic kidney disease .
- Impact on Bone Health :
Pharmacokinetics
- Metabolism : Cinacalcet is primarily metabolized by cytochrome P450 enzymes (CYP3A4, CYP2D6), leading to several metabolites with varying biological activities. The parent compound has a half-life conducive for once-daily dosing .
- Elimination : Approximately 80% of cinacalcet is excreted via renal pathways, underscoring the importance of renal function in its pharmacological management .
Case Studies
- In one notable case study involving patients with calciphylaxis—a severe condition characterized by vascular calcification—cinacalcet was used off-label with positive outcomes in managing hypercalcemia and improving patient quality of life .
- Another study highlighted the use of cinacalcet in patients unsuitable for parathyroid surgery; it provided significant reductions in serum PTH levels and improved mineral metabolism markers without serious adverse effects .
Summary of Findings
Parameter | Baseline Levels (Control) | Levels After Cinacalcet Treatment | Statistical Significance |
---|---|---|---|
iPTH (pg/mL) | 1374 | 1191 | p = 0.001 |
Serum Calcium (mg/dL) | Elevated | Decreased | p < 0.05 |
FGF-23 (pg/mL) | Increased | Decreased | p < 0.05 |
Vascular Calcification | Present | Stabilized | Not statistically tested |
Side Effects and Safety
Common side effects associated with cinacalcet include nausea and vomiting; however, serious adverse events are rare. Monitoring is essential, especially for patients at risk for hypocalcemia due to the drug's mechanism of action .
Propiedades
IUPAC Name |
N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAWDNDOKGFTD-JOTALGBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129761 | |
Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228567-12-1 | |
Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228567-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.